1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol
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Overview
Description
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core substituted with bromine atoms at positions 3 and 6, and a diethylamino-propan-2-ol moiety attached to the nitrogen atom of the carbazole ring. The presence of bromine atoms and the diethylamino group contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of carbazole to introduce bromine atoms at positions 3 and 6. This step is followed by the alkylation of the carbazole nitrogen with 3-diethylamino-propan-2-ol under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives.
Scientific Research Applications
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The presence of bromine atoms and the diethylamino group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
- 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol
- 1-(3,6-Dibromo-carbazol-9-yl)-3-(3,4-dimethyl-phenylamino)-propan-2-ol
Uniqueness
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLOLDXAJANKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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